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Executive Summary

The S2101 (BiCaZO) clinical trial, a Phase 1l study evaluating the combination of cabozantinib
and nivolumab in advanced solid tumors, is currently ongoing, with Stage Il accrual anticipated
to reopen in May 2025. As such, there are no published findings from this study available for
independent validation. This guide provides a comprehensive comparison of the treatment
components of the $S2101 trial—cabozantinib and nivolumab—based on existing published
data for their use in melanoma and head and neck squamous cell carcinoma (HNSCC), the
primary cohorts in the trial. We present a detailed analysis of their mechanisms of action,
clinical efficacy as monotherapies and in combination, and the role of the biomarkers being
investigated in the trial: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature
(TIS). This guide is intended for researchers, scientists, and drug development professionals to
objectively assess the scientific rationale and potential of the BiCaZO trial's therapeutic
strategy.

Overview of the S2101 (BiCazZO) Clinical Trial

The S2101, or BiCaZO, trial is a Phase Il study designed to assess the efficacy and safety of
combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically
focusing on immunotherapy-refractory melanoma and HNSCC.[1] A key objective of the trial is
to investigate the feasibility of using molecular characterization, based on Tumor Mutational
Burden (TMB) and a gene expression profile for Tumor Inflammation Signature (TIS), to stratify
patients and predict treatment response.[1][2]
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Experimental Workflow of the S2101 (BiCaZO) Trial

The trial employs a biomarker-stratified design to evaluate the treatment's effectiveness in
patient subgroups. The following diagram illustrates the general workflow of the S2101 trial.
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$2101 (BiCazO) Clinical Trial Workflow

Mechanisms of Action

The combination of cabozantinib and nivolumab is based on their distinct and potentially
synergistic mechanisms of action. Cabozantinib is a multi-targeted tyrosine kinase inhibitor

(TKI), while nivolumab is an immune checkpoint inhibitor.

Cabozantinib Signaling Pathway

Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL,
which are implicated in tumor cell proliferation, angiogenesis, and immune regulation.[3][4] By
blocking these pathways, cabozantinib can decrease tumor growth and metastasis.
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Cabozantinib's Inhibition of Key Signaling Pathways

Nivolumab Signaling Pathway

Nivolumab is a monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on
T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2.[5][6] This blockade releases
the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.
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Nivolumab's Blockade of the PD-1/PD-L1 Pathway

Clinical Efficacy Data

The following tables summarize the clinical efficacy of cabozantinib and nivolumab as
monotherapies and in combination for melanoma and HNSCC, based on published clinical trial

data.

Melanoma
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Head and Neck Squamous Cell Carcinoma (HNSCC)
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Note: Data for cabozantinib monotherapy in HNSCC from a large, randomized trial is not
readily available in the search results. The combination trial with pembrolizumab (another anti-
PD-1 antibody) provides an indication of cabozantinib's potential activity in this disease.

Experimental Protocols of Key Clinical Trials

CheckMate 067 (Nivolumab in Melanoma)
» Study Design: A phase 3, randomized, double-blind study.[6][12]

» Patient Population: Patients with previously untreated, unresectable stage Il or IV
melanoma.[6][12]

o Treatment Regimens:

o Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for four doses, followed by
nivolumab (3 mg/kg) every 2 weeks.[8]
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o Nivolumab (3 mg/kg) every 2 weeks plus placebo.[8]

o Ipilimumab (3 mg/kg) every 3 weeks for four doses plus placebo.[8]

e Primary Endpoints: Progression-free survival and overall survival.[13]

CheckMate 141 (Nivolumab in HNSCC)

» Study Design: A phase 3, randomized, open-label study.[11][14]

» Patient Population: Patients with recurrent or metastatic HNSCC who had progressed within
6 months of platinum-based chemotherapy.[11]

o Treatment Regimens:
o Nivolumab (3 mg/kg) every 2 weeks.[14]

o Investigator's choice of standard, single-agent therapy (methotrexate, docetaxel, or
cetuximab).[14]

o Primary Endpoint: Overall survival.[14]

Role of Biomarkers

The S2101 trial is designed to evaluate the predictive utility of TMB and TIS.

e Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a
tumor's genome. A higher TMB is thought to lead to the production of more neoantigens,
which can be recognized by the immune system, potentially making the tumor more
susceptible to immunotherapy.[15] Studies in melanoma and HNSCC have suggested that a
high TMB may be associated with improved outcomes with immune checkpoint inhibitors.[16]
[17]

o Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the
presence of an inflamed tumor microenvironment, characterized by the presence of T-cells
and other immune cells. A "hot" or inflamed tumor is more likely to respond to
immunotherapy. The TIS includes genes associated with cytotoxic T-cell activity and
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interferon-gamma signaling.[18] The combination of TMB and TIS may provide a more
comprehensive picture of a tumor's immunogenicity and its potential to respond to treatment.

Conclusion

While direct independent validation of the $S2101 (BiCaZO) trial's findings is not yet possible,
this comparative guide provides a robust framework for understanding its scientific basis. The
combination of cabozantinib and nivolumab targets distinct but complementary pathways
involved in tumor growth, angiogenesis, and immune evasion. Existing clinical data for each
agent, and for similar combinations, demonstrate their potential in melanoma and HNSCC. The
biomarker-driven approach of the S2101 trial holds the promise of identifying patient
populations most likely to benefit from this combination therapy, a critical step towards
personalized cancer treatment. The results of the S2101 trial are eagerly awaited to confirm the
efficacy and safety of this novel therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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